molecular formula C14H11N5OS2 B5509126 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5509126
M. Wt: 329.4 g/mol
InChI Key: XDVLKAZZVYQALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic amine precursors. For instance, compounds within this family, such as pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines, can be synthesized via the reaction of enaminones with amino-heterocycles or by the cyclization of hydrazinobenzylphosphonates with malononitrile derivatives, showcasing the diversity of synthetic routes available for constructing such intricate molecules (Kanno et al., 1991), (Xiao et al., 2008).

Molecular Structure Analysis

Detailed molecular structure analysis of such compounds is essential for understanding their reactivity and properties. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used for structural characterization. These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the behavior of these compounds in chemical reactions and applications (Lahmidi et al., 2019).

Scientific Research Applications

Antimicrobial and Antitumor Applications

Synthesis and Biological Evaluation : A study focused on the synthesis of thiazolopyrimidines and their derivatives, including triazolo and triazinopyrimidine derivatives, as potential antimicrobial and antitumor agents. Some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity (M. Said et al., 2004).

Enzyme Inhibition for Therapeutic Applications

Hydrazonoyl Halides as Precursors : Another study synthesized a series of compounds through the reaction of heterocyclic thione with hydrazonoyl halides, showing activities as 5α-reductase inhibitors, which could have implications in therapeutic applications (T. Farghaly et al., 2012).

Antiparasital Activity

In vitro and in vivo Antiparasital Activity : Research into the antiparasital activity of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes against Trypanosoma cruzi demonstrated promising results, surpassing the reference drug commonly used for Chagas disease treatment, benznidazole (Ana B. Caballero et al., 2011).

Heterocyclic Chemistry

Synthesis of Fused Heterocycles : A considerable amount of research is focused on the synthesis of novel heterocyclic compounds incorporating sulfur-containing poly-condensed heterocyclic derivatives from 1,3-benzothiazole, demonstrating antimicrobial activity against various bacterial and fungal agents (Abdel-Rhman B. A. El-Gazzar et al., 2008).

Catalysis and Green Chemistry

Thiamine Hydrochloride in Synthesis : The use of thiamine hydrochloride (VB1) as a catalyst in the synthesis of benzothiazole- and benzimidazole-based heterocycles in a water medium is an example of applying green chemistry principles to the synthesis of heterocyclic compounds (Jun-hua Liu et al., 2012).

properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS2/c1-8-15-13-16-9(6-12(20)19(13)18-8)7-21-14-17-10-4-2-3-5-11(10)22-14/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVLKAZZVYQALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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